molecular formula C11H13BrO B6286516 2-Bromo-4-cyclobutyl-1-methoxybenzene CAS No. 2643367-80-8

2-Bromo-4-cyclobutyl-1-methoxybenzene

Cat. No.: B6286516
CAS No.: 2643367-80-8
M. Wt: 241.12 g/mol
InChI Key: FXAZBIPIUJFPAT-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclobutyl-1-methoxybenzene is an organic compound with the molecular formula C11H13BrO It is a derivative of benzene, featuring a bromine atom at the second position, a cyclobutyl group at the fourth position, and a methoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclobutyl-1-methoxybenzene typically involves the bromination of 4-cyclobutyl-1-methoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve a solvent such as carbon tetrachloride or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions, while the cyclobutyl group can be reduced to a butyl group using hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4, with bases like potassium carbonate in solvents like toluene or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-4-cyclobutyl-1-methoxybenzene, 2-alkoxy-4-cyclobutyl-1-methoxybenzene, or 2-amino-4-cyclobutyl-1-methoxybenzene.

    Coupling Products: Biaryl compounds with various substituents on the benzene ring.

    Oxidation Products: 2-Bromo-4-cyclobutylbenzaldehyde or 2-bromo-4-cyclobutylbenzoic acid.

    Reduction Products: 2-Bromo-4-butyl-1-methoxybenzene.

Scientific Research Applications

2-Bromo-4-cyclobutyl-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

    4-Bromoanisole: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    2-Bromoanisole: Similar but with the bromine atom at the second position and a methoxy group at the fourth position, leading to different reactivity and applications.

    2-Bromo-4-tert-butyl-1-methoxybenzene: Similar but with a tert-butyl group instead of a cyclobutyl group, affecting its steric and electronic properties.

Uniqueness: 2-Bromo-4-cyclobutyl-1-methoxybenzene is unique due to the presence of the cyclobutyl group, which introduces significant steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This structural feature can make it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various research fields.

Properties

IUPAC Name

2-bromo-4-cyclobutyl-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-13-11-6-5-9(7-10(11)12)8-3-2-4-8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAZBIPIUJFPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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